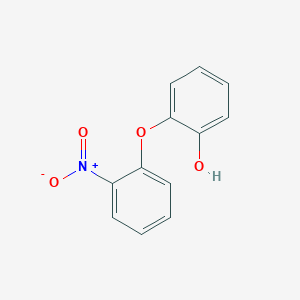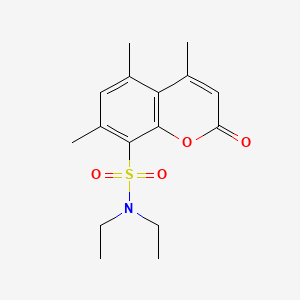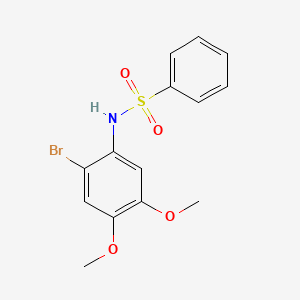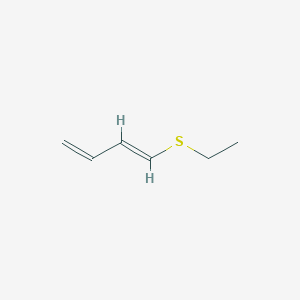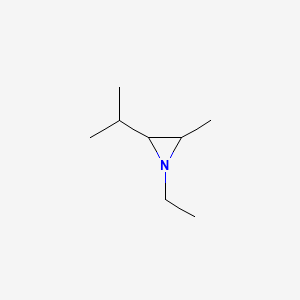
1-Ethyl-2-isopropyl-3-methylaziridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-2-isopropyl-3-methylaziridine is an organic compound with the molecular formula C8H17N. It belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles. Aziridines are known for their ring strain and reactivity, making them valuable intermediates in organic synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Ethyl-2-isopropyl-3-methylaziridine can be synthesized through various methods. One common approach involves the reaction of 1-ethyl-2-isopropyl-3-methylamine with an appropriate halogenating agent to form the aziridine ring. The reaction typically requires a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Ethyl-2-isopropyl-3-methylaziridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) to form corresponding oxaziridines.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amines.
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles, leading to the formation of substituted aziridines.
Common Reagents and Conditions:
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Alkyl halides, sodium azide (NaN3)
Major Products Formed:
Oxidation: Oxaziridines
Reduction: Amines
Substitution: Substituted aziridines
Applications De Recherche Scientifique
1-Ethyl-2-isopropyl-3-methylaziridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Mécanisme D'action
The mechanism of action of 1-ethyl-2-isopropyl-3-methylaziridine involves its reactivity due to the ring strain of the aziridine ring. The compound can undergo nucleophilic attack, leading to ring-opening reactions. These reactions can target various molecular pathways, depending on the specific nucleophile and reaction conditions. The molecular targets and pathways involved include enzyme active sites and nucleophilic centers in biological molecules .
Comparaison Avec Des Composés Similaires
Aziridine: The parent compound of the aziridine family, known for its high reactivity and use in organic synthesis.
2-Methylaziridine: A structurally similar compound with a methyl group at the 2-position, used in similar applications.
1-Ethylaziridine: Another related compound with an ethyl group at the 1-position, also used in organic synthesis.
Uniqueness: 1-Ethyl-2-isopropyl-3-methylaziridine is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable intermediate for synthesizing complex molecules with precise structural requirements .
Propriétés
Numéro CAS |
55702-73-3 |
|---|---|
Formule moléculaire |
C8H17N |
Poids moléculaire |
127.23 g/mol |
Nom IUPAC |
1-ethyl-2-methyl-3-propan-2-ylaziridine |
InChI |
InChI=1S/C8H17N/c1-5-9-7(4)8(9)6(2)3/h6-8H,5H2,1-4H3 |
Clé InChI |
CLEDYPWKLCSBGA-UHFFFAOYSA-N |
SMILES canonique |
CCN1C(C1C(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





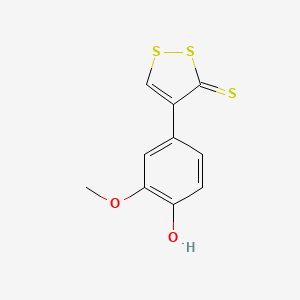
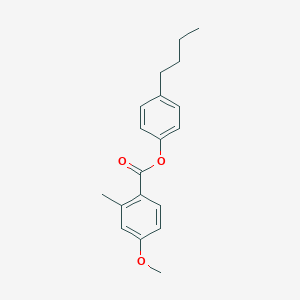
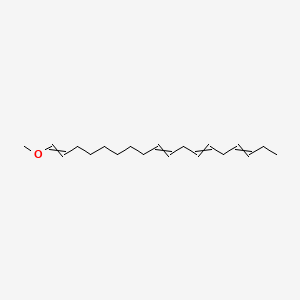
![[1,1'-Binaphthalene]-2,2'-diol, 3-(4-morpholinylmethyl)-](/img/structure/B14633673.png)
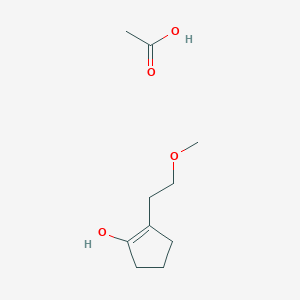
![Piperidine, 1-[[[[4-(1,1-dimethylethyl)phenyl]sulfonyl]methyl]sulfonyl]-](/img/structure/B14633683.png)
